molecular formula C19H22Cl2N6O B195293 Imidocarb hydrochloride CAS No. 5318-76-3

Imidocarb hydrochloride

Cat. No.: B195293
CAS No.: 5318-76-3
M. Wt: 421.3 g/mol
InChI Key: MLRXMTYSQKIKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Imidocarb hydrochloride, also known as Imidocarb dihydrochloride, is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites .

Target of Action

Imidocarb primarily targets protozoan parasites, specifically Babesia and other similar organisms . These parasites are responsible for diseases such as babesiosis and anaplasmosis in animals .

Mode of Action

It has been proposed that imidocarb interferes with the production and/or use of polyamines in parasites . Polyamines are essential for the growth and survival of many organisms, including parasites. By interfering with polyamine metabolism, Imidocarb may inhibit the growth and proliferation of the parasites .

Biochemical Pathways

This interference could lead to a disruption in the normal functioning of the parasites, ultimately leading to their death .

Pharmacokinetics

A study on cattle showed that after a subcutaneous injection of Imidocarb at a dose of 3.0 mg/kg, the maximum concentration of 2257.5±273.62 ng/mL was obtained at 2.14±0.67 hours . The half-life was 31.77±25.75 hours, indicating that the drug remains in the system for a significant period . This long half-life may contribute to the effectiveness of Imidocarb in treating parasitic infections .

Result of Action

The primary result of Imidocarb’s action is the reduction of parasitic load in the host organism. By inhibiting the growth and proliferation of parasites, Imidocarb can effectively treat infections caused by these organisms .

Biochemical Analysis

Cellular Effects

Imidocarb hydrochloride has significant effects on various types of cells and cellular processes. It is used to treat infections with Babesia and other parasites, indicating that it has a significant impact on these organisms at the cellular level

Molecular Mechanism

As mentioned earlier, it has been suggested that this compound interferes with the production and/or use of polyamines, or prevents the entry of inositol into the erythrocyte containing the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, in a study on dogs naturally infected with Babesia microti-like piroplasm, clinical signs were mostly reduced in all dogs by Day 45 of treatment, and by Day 90, practically all dogs were clinically healthy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, dogs were given a dose of Imidocarb dipropionate (5 mg/kg SC, 2 doses 14 days apart). Over the year, clinical relapse was observed in 8 dogs (8/17) treated with Imidocarb .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following administration, absorption of the dose was rapid with mean peak blood concentrations occurring 1 hour after treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Imidocarb Hydrochloride involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • 2-(3-Nitrophenyl)imidazoline
  • 2-(3-Aminophenyl)imidazoline Hydrochloride
  • This compound

Properties

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRXMTYSQKIKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27885-92-3 (Parent)
Record name Imidocarb hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30201240
Record name Imidocarb hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5318-76-3
Record name Imidocarb hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidocarb hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDOCARB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCC1V76AH8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the known mechanism of action for Imidocarb dihydrochloride against Babesia parasites?

A: While the exact mechanism of action remains uncertain, research suggests that Imidocarb dihydrochloride might interfere with polyamine metabolism within the parasite. Polyamines are crucial for cell growth and function, and disrupting their production or utilization could inhibit parasite survival [, ]. Another proposed mechanism is the prevention of inositol entry into erythrocytes infected with the parasite. Inositol is essential for parasite membrane synthesis, and blocking its uptake could hinder parasite growth [].

Q2: How effective is Imidocarb dihydrochloride in treating Babesia infections in livestock?

A: Imidocarb dihydrochloride has shown promising results in treating various Babesia species infections in cattle. Studies demonstrate its efficacy against Babesia bovis [], Babesia bigemina [], and concurrent infections of Anaplasma marginale and Babesia spp. [, ]. Notably, in an outbreak of Babesia bovis, Imidocarb dihydrochloride proved more effective than quinuronium sulfate [].

Q3: What are the advantages of formulating Imidocarb dihydrochloride as a Water-in-Oil-in-Water (W/O/W) multiple emulsion?

A: Formulating Imidocarb dihydrochloride as a W/O/W multiple emulsion offers several advantages [, , ]. This approach provides better stability, preventing layering and maintaining the drug's efficacy over extended periods. The smaller particle sizes achieved with this formulation enhance drug encapsulation efficiency and potentially improve its bioavailability.

Q4: What analytical methods are employed for the detection and quantification of Imidocarb dihydrochloride?

A: High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the concentration of Imidocarb dihydrochloride []. This method allows for accurate and precise quantification of the drug in various matrices, supporting both research and quality control processes.

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